molecular formula C18H14O B1364459 3,5-Diphenylphenol CAS No. 28023-86-1

3,5-Diphenylphenol

Cat. No. B1364459
CAS RN: 28023-86-1
M. Wt: 246.3 g/mol
InChI Key: CSYMXGSXCONTDD-UHFFFAOYSA-N
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Description

3,5-Diphenylphenol is a chemical compound with the molecular formula C18H14O . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound involves the reaction of 3,5-dibromophenol with phenylboronic acid . The reaction is carried out in the presence of [1,1’-bis (diphenylphosphino)ferrocene]dichloropalladium (II) and potassium carbonate in 1,4-dioxane and lithium hydroxide monohydrate .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The InChI Key is CSYMXGSXCONTDD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Phenols, including this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions .

Scientific Research Applications

Catalytic Activity in Chemical Reactions

3,5-Diphenylphenol derivatives have been utilized in the field of chemistry for their catalytic activities. Studies have demonstrated that certain complexes derived from this compound exhibit efficient catalytic properties. For instance, bis(N-2,6-diphenylphenol-R-salicylaldiminato)Pd(II) complexes have shown effectiveness as homogeneous catalysts in Suzuki-Miyaura cross-coupling reactions and in the synthesis of cyclic carbonates from CO2 and epoxides. This highlights the potential of this compound derivatives in facilitating important chemical transformations (Oncel et al., 2016).

Antioxidant Properties

Polyphenols, including those related to this compound, have been extensively studied for their antioxidant properties. Research on dietary polyphenols, for example, has focused on their ability to transfer labile hydrogen atoms to radicals, a mechanism thought to underlie antioxidant protection. These studies have provided insights into the kinetics of hydrogen atom transfer, which is crucial for understanding the antioxidant effectiveness of compounds like this compound (Goupy et al., 2003).

Biochemical Studies

In biochemical research, derivatives of this compound have been investigated for their interactions with biological systems. For example, studies on the estrogenic potencies of certain polybrominated diphenyl ethers and hydroxylated derivatives have revealed that these compounds can act as agonists of estrogen receptors. Such research has implications for understanding the biological activities of these compounds and their potential impact on health (Meerts et al., 2001).

Material Science Applications

In the field of material science, the redox behaviors of compounds derived from this compound have been explored. These studies have provided valuable information on the electrochemical properties of these compounds, which could be relevant for developing new materials with specific redox characteristics (Kasumov et al., 2008).

Environmental and Health Research

Research has also been conducted on the effects of this compound derivatives on environmental and health-related issues. For example, the degradation of diphenyl ether and its halogenated derivatives by specific bacterial strains has been studied, providing insights into the biodegradation pathways of these compounds and their impact on environmental health (Schmidt et al., 1992).

Safety and Hazards

When handling 3,5-Diphenylphenol, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . In case of accidental ingestion or inhalation, immediate medical attention is required .

Mechanism of Action

Target of Action

The identification of a compound’s primary targets often requires a combination of experimental studies and computational modeling .

Mode of Action

It is known that many phenolic compounds interact with biological systems through hydrogen bonding, polar interactions, and hydrophobic effects . These interactions can lead to changes in the function of target proteins or other biomolecules, potentially altering cellular processes .

Biochemical Pathways

For example, some phenolic compounds are involved in the shikimic acid pathway or the malonate/acetate pathway, also known as the polyketide pathway . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.

Pharmacokinetics

The physicochemical properties of a compound, such as its molecular weight, polarity, and solubility, can provide some insight into its likely adme properties . These properties can influence the compound’s bioavailability, or the extent and rate at which it reaches its site of action.

Result of Action

It is known that phenolic compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and modes of action . These effects can include changes in protein function, alterations in cellular signaling pathways, and effects on cell growth and survival.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,5-Diphenylphenol. These factors can include the pH and temperature of the environment, the presence of other molecules that can interact with this compound, and the specific characteristics of the biological system in which the compound is acting .

properties

IUPAC Name

3,5-diphenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYMXGSXCONTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30393593
Record name 3,5-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28023-86-1
Record name 3,5-diphenylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30393593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.7 g of 3,5-diphenyl-anisole and 5.3 g of pyridinium hydrochloride was heated for 5 hours to 185° C. After cooling, the residue was partitioned between 100 cc of diethyl ether and 120 cc of water. The organic layer wes then washed with water, dried (Na2SO4) and evaporated. The resultant residue was suspended in 50 cc of n-hexane and filtered to give 3.75 g (85%) of 3,5-diphenyl-phenol as a white solid. (m.p.=97° C.)
Name
3,5-diphenyl-anisole
Quantity
4.7 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
5.3 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3,5-diphenylphenol contribute to the solvatochromic properties of the pyridinium betaine?

A: While the provided abstracts don't explicitly detail the synthesis of the pyridinium betaine, we can infer that this compound likely acts as a phenolic precursor. [, ] In the final betaine structure, the this compound moiety would be directly linked to the positively charged nitrogen of the pyridinium ring.

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